Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by its unique structure, comprising a piperazine ring substituted with a fluorophenyl group and an acetate moiety. The presence of the fluorine atom in the aromatic ring enhances its biological activity and lipophilicity.
This compound can be synthesized through various chemical processes, as documented in patents and scientific literature. Its synthesis often involves reactions that manipulate piperazine derivatives and acetic acid derivatives to achieve the desired molecular structure.
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is classified under:
The synthesis of methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate typically involves several key steps:
For example, a typical reaction might involve:
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
InChI=1S/C14H18FN2O2/c1-10(17)15-12-6-5-11(16)7-8-13(12)14(18)19/h5-8,12H,1-4,9H2,15H3
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate can undergo several chemical reactions:
For instance, hydrolysis can be performed using aqueous sodium hydroxide at room temperature, resulting in the formation of piperazine and acetic acid.
The mechanism of action for methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate primarily involves its interaction with neurotransmitter receptors in the brain. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Studies indicate that compounds with similar structures exhibit affinity for serotonin receptors (5HT) and dopamine receptors (D2), potentially leading to anxiolytic or antidepressant effects.
Spectroscopic data such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into functional groups and molecular environment:
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate has potential applications in:
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate (CAS 896190-15-1) is synthesized through three principal routes, each optimized for specific pharmacophore requirements. The direct N-alkylation pathway involves reacting 1-(2-fluorophenyl)piperazine with methyl chloroacetate under basic conditions (K₂CO₃, acetonitrile), achieving moderate yields (65–70%) but requiring rigorous purification to eliminate bis-alkylated impurities [3]. Alternatively, reductive amination employs 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride to construct the piperazine ring in situ, followed by alkylation with methyl bromoacetate. This method yields the crude piperazine intermediate in 45–50% yield before ester functionalization [5].
For electron-deficient systems, nucleophilic aromatic substitution (SNAr) proves effective: 1-fluoro-2-nitrobenzene reacts with unprotected piperazine, followed by nitro reduction and esterification. This route achieves higher purity (>95% by HPLC) but lower overall yield (30–35%) due to step inefficiencies [5]. Optimization data reveals critical parameters:
Table 1: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|
Direct N-alkylation | 65–70 | 90 | Bis-alkylation impurities |
Reductive amination | 50 (over 2 steps) | 85 | Intermediate instability |
SNAr + reduction | 30–35 | 95 | Low step efficiency |
The ortho-fluorine position on the phenyl ring confers distinct electronic and steric advantages. Compared to para-fluorophenyl analogues (CAS 923177-98-4), the ortho-isomer exhibits a 15° dihedral angle shift between the phenyl and piperazine planes, confirmed by X-ray crystallography [6]. This twist enhances:
In ENT2 transporter inhibition assays, ortho-fluorophenyl derivatives exhibit 5-fold higher potency (IC₅₀ = 120 nM) than meta- or para-halogenated variants due to optimized halogen bonding with Tyr104 residue . Molecular dynamics simulations confirm fluorine’s role in stabilizing a T-shaped π-π stacking conformation with Phe168 in the ENT2 binding pocket, reducing conformational entropy penalty upon binding .
Table 2: Electronic Effects of Fluorophenyl Regioisomers
Substituent Position | pKₐ (Piperazine N1) | ENT2 IC₅₀ (nM) | Metabolic Half-life (HLM, min) |
---|---|---|---|
Ortho-fluoro | 7.1 | 120 | 42 |
Para-fluoro | 7.9 | 610 | 23 |
Meta-chloro | 7.6 | 890 | 28 |
The methylene (–CH₂–) spacer linking the piperazine and acetate moieties is a critical SAR determinant. Elongation to ethylene (–CH₂CH₂–) reduces antimicrobial potency against S. aureus by 8-fold (MIC = 32 μg/mL vs. 4 μg/mL for methylene), attributed to increased conformational flexibility and suboptimal distance for target engagement [1]. Similarly, antimalarial activity against Plasmodium berghei drops 3-fold when replacing methylene with propylene spacers, confirming the distance sensitivity of the quinoline target site [3].
Steric bulk adjacent to the spacer also modulates activity:
Notably, the methylene spacer optimizes balance between flexibility and rigidity, allowing the acetate ester to adopt bioactive conformations without entropic penalties. Molecular docking of antimalarial 4(1H)-quinolones shows the methylene spacer enables simultaneous hydrogen bonding (via ester carbonyl) and hydrophobic contacts (via fluorophenyl) with the cytochrome bc₁ target [5].
Piperazine N4 modifications significantly impact metabolic fate. Unsubstituted derivatives undergo rapid N-dealkylation (human microsomal t₁/₂ = 12 min) and piperazine ring oxidation (30% total clearance). Introducing 4-methyl groups on the piperazine raises t₁/₂ to 38 min by sterically blocking N-dealkylation [5]. Bulkier 4-arylalkyl substituents (e.g., 4-benzyl) extend t₁/₂ to 68 min but increase molecular weight beyond optimal ranges (>450 Da) [3].
Electron-withdrawing N4-acetyl groups divert metabolism toward ester hydrolysis, preserving the piperazine core. This strategy increases plasma exposure (AUC₀–₂₄ = 320 μg·h/mL vs. 110 μg·h/mL for unsubstituted) in rat pharmacokinetic studies [5]. Alternatively, spirocyclic constraints (e.g., incorporating piperazine into indane scaffolds) reduce ring flexibility, suppressing oxidative metabolism. These achieve microsomal t₁/₂ > 120 min but require complex synthetic routes [3].
Table 3: Metabolic Stability of Piperazine Modifications
N4 Substituent | Microsomal t₁/₂ (min) | Major Metabolic Pathway | AUC₀–₂₄ (μg·h/mL) |
---|---|---|---|
Unsubstituted | 12 ± 2 | N-Dealkylation, ring oxidation | 110 ± 15 |
Methyl | 38 ± 5 | Ester hydrolysis | 290 ± 40 |
Acetyl | 51 ± 6 | Amide hydrolysis | 320 ± 35 |
Benzyl | 68 ± 8 | Aromatic hydroxylation | 410 ± 50 |
Computational guidance identifies optimal substituents: QSAR models correlate 4-substituent steric volume (Es) with metabolic stability (R² = 0.89). Substituents with Es values between –0.3 and –0.7 (e.g., methyl, fluoroethyl) maximize t₁/₂ without compromising solubility [5].
Key Compound References
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1